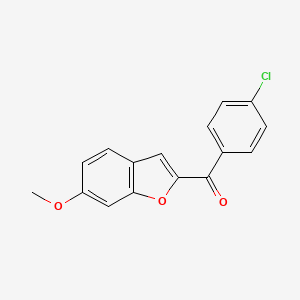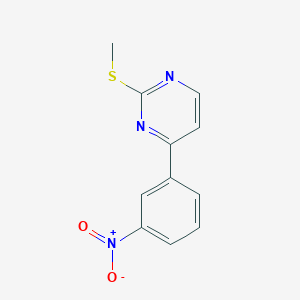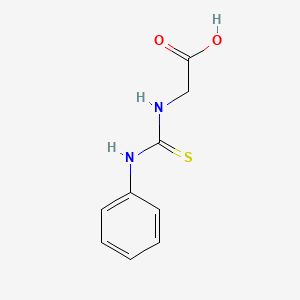
3-ヒドロキシフェニルホスホン酸ジエチル
概要
説明
Diethyl 3-hydroxyphenylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring with a hydroxy substituent
科学的研究の応用
Diethyl 3-hydroxyphenylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
作用機序
Target of Action
Diethyl 3-hydroxyphenylphosphonate, a derivative of phosphonic acid, is known to interact with various targets due to its structural analogy with the phosphate moiety Phosphonic acids and their derivatives have been used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, or as phosphoantigen .
Mode of Action
Phosphonic acids and their derivatives are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that Diethyl 3-hydroxyphenylphosphonate may interact with its targets by mimicking the structure of natural substrates, thereby inhibiting the function of certain enzymes.
Biochemical Pathways
Phosphonic acids and their derivatives are known to be involved in a variety of biological pathways due to their structural similarity to phosphate groups . They can potentially inhibit metabolic enzymes, affecting various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of phosphonic acids and their derivatives are generally influenced by their structural properties, including their solubility and stability .
Result of Action
Given its structural similarity to phosphate groups, it may interfere with various biochemical processes by inhibiting the function of certain enzymes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of phosphonic acids and their derivatives .
生化学分析
Biochemical Properties
Diethyl 3-hydroxyphenylphosphonate plays a significant role in biochemical reactions due to its structural similarity to phosphate groups. It interacts with enzymes such as phosphatases and kinases, which are crucial in phosphorylation and dephosphorylation processes. These interactions often involve the formation of stable complexes, influencing the activity of these enzymes. Additionally, diethyl 3-hydroxyphenylphosphonate can bind to proteins and other biomolecules, altering their conformation and function .
Cellular Effects
Diethyl 3-hydroxyphenylphosphonate affects various cell types by modulating cellular processes such as signal transduction, gene expression, and metabolism. It can influence cell signaling pathways by acting as a phosphate mimic, thereby affecting the phosphorylation status of key signaling proteins. This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, diethyl 3-hydroxyphenylphosphonate exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, it may inhibit phosphatases by mimicking the phosphate group, preventing the dephosphorylation of substrates. Additionally, diethyl 3-hydroxyphenylphosphonate can induce changes in gene expression by interacting with DNA-binding proteins and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl 3-hydroxyphenylphosphonate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that diethyl 3-hydroxyphenylphosphonate remains stable under various conditions, but its activity may decrease over time due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of diethyl 3-hydroxyphenylphosphonate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, diethyl 3-hydroxyphenylphosphonate can cause toxic effects, including enzyme inhibition, cellular stress, and adverse metabolic changes. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Metabolic Pathways
Diethyl 3-hydroxyphenylphosphonate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activity and altering the flow of metabolic intermediates. This compound’s role in metabolic pathways highlights its potential as a tool for studying metabolic regulation and developing therapeutic strategies .
Transport and Distribution
Within cells and tissues, diethyl 3-hydroxyphenylphosphonate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of diethyl 3-hydroxyphenylphosphonate within tissues is influenced by factors such as tissue permeability and the presence of specific transport mechanisms .
Subcellular Localization
Diethyl 3-hydroxyphenylphosphonate exhibits specific subcellular localization patterns, which are crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it can interact with target biomolecules. This localization is essential for the compound’s role in modulating cellular processes and achieving its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 3-hydroxyphenylphosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3-hydroxybenzaldehyde under acidic or basic conditions. The reaction typically proceeds via a Pudovik reaction, where the phosphite adds to the aldehyde, followed by hydrolysis to yield the desired phosphonate .
Another method involves the use of bromotrimethylsilane (BTMS) for the dealkylation of diethyl phosphonates.
Industrial Production Methods
Industrial production of diethyl 3-hydroxyphenylphosphonate often employs large-scale batch or continuous processes. These methods typically involve the use of automated reactors and precise control of reaction conditions to ensure high yields and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
化学反応の分析
Types of Reactions
Diethyl 3-hydroxyphenylphosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phenylphosphonates.
類似化合物との比較
Similar Compounds
Diethyl phenylphosphonate: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Diethyl 4-hydroxyphenylphosphonate: Similar structure but with the hydroxy group in the para position, which can affect its reactivity and binding properties.
Uniqueness
This structural feature allows for specific interactions in biological systems and provides distinct properties compared to its analogs .
特性
IUPAC Name |
3-diethoxyphosphorylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O4P/c1-3-13-15(12,14-4-2)10-7-5-6-9(11)8-10/h5-8,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNQMKQLDMKXGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC(=C1)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378665 | |
| Record name | diethyl 3-hydroxyphenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33733-32-3 | |
| Record name | Diethyl P-(3-hydroxyphenyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33733-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | diethyl 3-hydroxyphenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1621469.png)

![6,7-dihydro-5H-dibenzo[a,c]cycloheptene-6-carboxylic acid](/img/structure/B1621475.png)
![1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea](/img/structure/B1621477.png)
![2-[1-(1H-imidazol-1-yl)vinyl]phenol](/img/structure/B1621478.png)



![1-(4-Methylphenyl)-1-[2-(6-methylpyridin-3-yl)ethyl]hydrazine](/img/structure/B1621485.png)




